Methfuroxam

Botrytis cinerea carboxamide fungicides EC50

Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide) is a systemic furanilide fungicide historically deployed as a seed treatment against Basidiomycete pathogens, principally smuts and bunts of cereals. It exhibits additional inhibitory activity against tropical perennial crop pathogens including Corticium salmonicolor, Rigidoporus lignosus, and Ganoderma spp.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 28730-17-8
Cat. No. B1204882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethfuroxam
CAS28730-17-8
Synonyms2,4,5-trimethyl-N-phenyl-3-furancarboxamide
3-furanilide, 2,4,5-trimethyl-
methfuroxam
methfuroxan
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C
InChIInChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16)
InChIKeyZWJNEYVWPYIKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methfuroxam (CAS 28730-17-8) Furanilide Fungicide Procurement Baseline


Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide) is a systemic furanilide fungicide historically deployed as a seed treatment against Basidiomycete pathogens, principally smuts and bunts of cereals [1]. It exhibits additional inhibitory activity against tropical perennial crop pathogens including Corticium salmonicolor, Rigidoporus lignosus, and Ganoderma spp. of rubber and oil palm [2]. Its mode of action involves inhibition of glucose and acetate oxidative metabolism, distinguishing it from succinate dehydrogenase inhibitor (SDHI) carboxamides [1].

Methfuroxam Genetic Substitution Risk: Why Carboxin and Other Carboxamides Are Not Interchangeable


Within the carboxamide fungicide class, methfuroxam occupies a distinct pharmacological niche. Direct comparative studies against the widely used seed treatment carboxin reveal divergent target-pathogen potency spectra, differential in vitro-to-in vivo translation, and distinct resistance phenotypes. In head-to-head mycelial growth inhibition assays against Rhizoctonia solani, methfuroxam ranked among the most active inhibitors alongside carboxin and furmetamid, yet its in vivo efficacy against cotton damping-off was inferior to carboxin, indicating that potency alone cannot predict field performance [1]. Furthermore, methfuroxam inhibits glucose and acetate oxidative metabolism rather than succinate dehydrogenase, placing it outside the SDHI resistance grouping (FRAC Code 7) and offering a distinct cross-resistance profile [2]. These multidimensional differences mean that substituting carboxin, fenfuram, or pyracarbolid for methfuroxam without experimental validation risks both efficacy gaps and unintended resistance selection.

Methfuroxam Product-Specific Quantitative Differentiation Evidence Against Comparators


In Vitro Activity Against Botrytis cinerea: Methfuroxam vs Carboxin and Furcarbanil EC50 Comparison

In a comparative panel of carboxamide fungicides tested against susceptible Botrytis cinerea strains, methfuroxam exhibited an EC50 of 13.0 µM (Group I) and 13.1 µM (Group II), positioning it with intermediate intrinsic potency — approximately 10-fold less potent than carboxin (EC50 1.30–2.04 µM) but approximately 2-fold more potent than the structurally analog furancarbanil (EC50 6.03–7.44 µM) [1]. Critically, the resistance factor profile diverges: methfuroxam displays a different pattern of cross-resistance (CarR1–CarR6 factors ranging 0.83–5.00) compared to carboxin (resistance factors up to >21), indicating that the two compounds are differentially affected by target-site mutations [1].

Botrytis cinerea carboxamide fungicides EC50

Direct Comparative Activity Against Rhizoctonia solani In Vitro: Methfuroxam Ranks Among Most Active Carboxamides

A systematic comparison of carboxin and its analogs (pyracarbolid, fenfuram, methfuroxam, and furmetamid) against R. solani mycelial growth placed methfuroxam, carboxin, and furmetamid as the three most active inhibitors in vitro [1]. In the same study, the in vivo glasshouse trial against cotton damping-off revealed a reversal: furmetamid and carboxin were more effective than methfuroxam in vivo, underscoring that methfuroxam's high in vitro ranking does not translate directly to whole-plant efficacy [1].

Rhizoctonia solani carboxamide fungicides mycelial growth inhibition

Quantitative Activity Spectrum Against Tropical Perennial Crop Pathogens: ED50 and Growth Inhibition Data

Methfuroxam demonstrates dose-dependent radial growth inhibition against three economically important pathogens of rubber trees and oil palms . The ED50 values are 5.7 µg a.i./mL against Corticium salmonicolor and 3.5 µg a.i./mL against Ganoderma sp. Complete (100%) growth inhibition is achieved at 10 µg a.i./mL for Rigidoporus lignosus and Ganoderma sp., and at 100 µg a.i./mL for C. salmonicolor over 2–3 weeks . In contrast, carboxin is a narrow-spectrum fungicide primarily registered for bunts and smuts on cereals and is not documented to have equivalent quantitative efficacy against these tropical perennial pathogens [1].

Corticium salmonicolor Rigidoporus lignosus Ganoderma rubber tree disease

Seed Treatment Efficacy Against Common Bunt (Tilletia caries): Comparative Potency Ranking

In a decade-long evaluation (1969–1978) of 51 chemical seed treatment formulations against seedborne and soilborne common bunt of wheat, methfuroxam was specifically noted alongside CGA-64251 and triadimenol as appearing more potent against bunt than the reference standard hexachlorobenzene [1]. Formulations containing methfuroxam controlled both seed-borne and soil-borne bunt at practical application rates, whereas several other fungicides (benomyl, chloroneb, fuberidazole, maneb, pyracarbolid, TCMTB, Zn ion-maneb complex) were effective only against seed-borne inoculum and failed against soilborne bunt [1].

common bunt Tilletia caries seed treatment fungicide wheat disease control

Physicochemical Differentiation: Water Solubility Comparison With Carboxin

Methfuroxam exhibits a water solubility of 10 mg/L at 20°C (pH 7) [1], which is approximately 15-fold lower than carboxin (147 mg/L at 20°C) . This lower aqueous solubility predicts reduced mobility in soil and lower potential for leaching to groundwater, a factor relevant for environmental risk assessment and regulatory compliance in groundwater-sensitive application zones [1].

water solubility environmental fate leaching potential

Mechanistic Mode of Action Differentiation: Non-SDHI Oxidative Metabolism Inhibition

Methfuroxam's mode of action is described as systemic inhibition of glucose and acetate oxidative metabolism [1], which is mechanistically distinct from the succinate dehydrogenase inhibition (SDHI) mechanism of carboxin, boscalid, and other modern carboxamide fungicides classified under FRAC Code 7 [2]. This mechanistic divergence means that fungal populations with SDHI target-site mutations (e.g., H272Y, H272R in SdhB subunit) that confer resistance to carboxin are not expected to exhibit cross-resistance to methfuroxam [1][2].

mode of action FRAC classification resistance management

Methfuroxam Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Cereal Seed Treatment Where Dual Seedborne Plus Soilborne Bunt Control Is Required

Based on the 10-year field trial evidence demonstrating methfuroxam's efficacy against both seed-borne and soil-borne common bunt (Tilletia caries) at practical application rates [1], methfuroxam is indicated for wheat and barley seed treatment programs where soilborne inoculum pressure is significant and where narrower-spectrum alternatives (e.g., pyracarbolid, which controls only seed-borne bunt) would leave soilborne infection uncontrolled [1]. Co-formulation with imazalil or thiabendazole is documented to broaden the spectrum of activity [1].

Tropical Plantation Crop Protection — Rubber and Oil Palm Pathogen Management

Quantitative radial growth inhibition data (ED50 3.5–5.7 µg a.i./mL; 100% inhibition at 10–100 µg a.i./mL) against Corticium salmonicolor, Rigidoporus lignosus, and Ganoderma spp. support methfuroxam as a research reagent or reference compound for tropical perennial crop disease studies. Unlike carboxin, which lacks documented quantitative efficacy against these pathogens [2], methfuroxam provides a characterized baseline for in vitro screening programs targeting pink disease, white root rot, and basal stem rot of oil palm.

Resistance Management Rotational Programs in SDHI-Exposed Pathosystems

Given methfuroxam's non-SDHI mode of action — inhibition of glucose and acetate oxidative metabolism rather than succinate dehydrogenase [3] — it represents a mechanistically distinct rotational partner where SDHI-resistant Botrytis cinerea populations (CarR phenotypes with resistance factors >21 for carboxin) are prevalent [4]. The divergent resistance factor profile (CarR1–CarR6: 0.83–5.00 for methfuroxam vs up to >21 for carboxin) [4] supports its consideration in resistance management strategies requiring alternation of biochemical targets.

Groundwater-Sensitive Application Zones Requiring Low-Leaching Fungicides

The approximately 15-fold lower water solubility of methfuroxam (10 mg/L) compared to carboxin (147 mg/L) [3] indicates reduced mobility in soil and lower intrinsic groundwater contamination risk. In regulatory environments where leaching potential governs product selection, methfuroxam may be preferentially procured over more water-soluble carboxamide alternatives.

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